molecular formula C15H11NO2 B8801038 Methyl 5-cyanobiphenyl-3-carboxylate

Methyl 5-cyanobiphenyl-3-carboxylate

Cat. No.: B8801038
M. Wt: 237.25 g/mol
InChI Key: QNKWXXLFSUYVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyanobiphenyl-3-carboxylate is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 3-cyano-5-phenylbenzoate

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

QNKWXXLFSUYVNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc cyanide (1.1 g) and Pd(PPh3)4 (281 mg) were added to a DMF (45 mL) solution of methyl 5-{[(trifluoromethyl)sulfonyl]oxy}biphenyl-3-carboxylate (1.68 g), and stirred at 90° C. for 1 hour and 30 minutes. The reaction liquid was filtered through Celite, the solvent was partly evaporated away, and the residue was diluted with ethyl acetate, aqueous ammonia was added to it, and the solution was extracted with ethyl acetate. The organic layer was washed with water and saturated saline water, dried with anhydrous sodium sulfate, filtered, and the solvent was evaporated away. The residue was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a white powder.
Name
methyl 5-{[(trifluoromethyl)sulfonyl]oxy}biphenyl-3-carboxylate
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Zinc cyanide
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
281 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.